N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-naphthalen-1-yloxyacetamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s Schiff base structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide can be compared with other Schiff bases and brominated aromatic compounds. Similar compounds include:
N-[(E)-(3-bromophenyl)methylideneamino]benzamide: This compound shares the Schiff base structure and bromine substitution but differs in the aromatic moiety.
N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide: This compound has a methoxy group instead of a bromine atom, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-16-8-3-5-14(11-16)12-21-22-19(23)13-24-18-10-4-7-15-6-1-2-9-17(15)18/h1-12H,13H2,(H,22,23)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJFRIGAGWYDL-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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